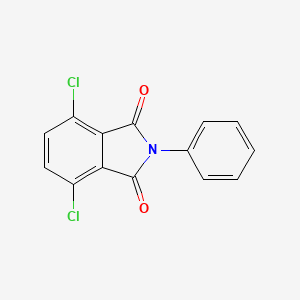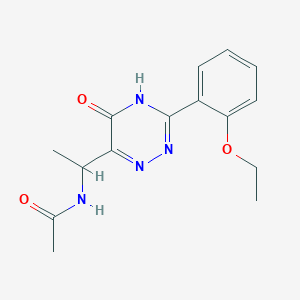
4,7-Dichloro-2-phenylisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-Dichloro-2-phenylisoindoline-1,3-dione is a chemical compound used in scientific research. It is a part of the isoindoline family of compounds, which are present in a wide array of bioactive molecules . These compounds have diverse applications ranging from drug synthesis to material science.
Synthesis Analysis
Isoindolines, including 4,7-Dichloro-2-phenylisoindoline-1,3-dione, are synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis technique was to develop a green chemistry approach .Molecular Structure Analysis
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They are important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis
The synthesis of isoindolines, including 4,7-Dichloro-2-phenylisoindoline-1,3-dione, involves simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 4,7-Dichloro-2-phenylisoindoline-1,3-dione is not available, it’s important to handle all chemical compounds with care and follow safety guidelines. For example, a similar compound, 2,3-Dichloro-1,4-naphthoquinone, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, and causes skin and eye irritation .
properties
IUPAC Name |
4,7-dichloro-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHXUUGDPVMHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)


